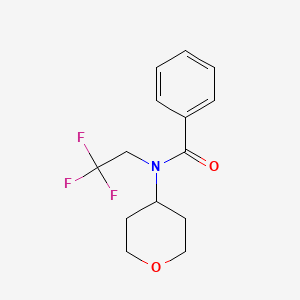

N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide

Description

Properties

IUPAC Name |

N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO2/c15-14(16,17)10-18(12-6-8-20-9-7-12)13(19)11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCWSOBTKJQBIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CC(F)(F)F)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes to N-(Oxan-4-yl)-N-(2,2,2-Trifluoroethyl)Benzamide

Amine Precursor Synthesis

The synthesis of the secondary amine precursor, N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)amine, is a critical first step. Two primary strategies emerge from literature:

Sequential Alkylation of Oxan-4-Amine

Oxan-4-amine (tetrahydropyran-4-amine) undergoes alkylation with 2,2,2-trifluoroethyl iodide or bromide in the presence of a base such as potassium carbonate. The reaction is typically conducted in anhydrous acetonitrile or dimethylformamide (DMF) at 60–80°C for 12–24 hours. A challenge lies in preventing over-alkylation, which is mitigated by using a 1:1 molar ratio of oxan-4-amine to alkylating agent. Yields range from 45% to 65%, with purification via vacuum distillation or column chromatography.

Reductive Amination

An alternative approach involves reductive amination of oxan-4-amine with trifluoroacetaldehyde. Sodium triacetoxyborohydride (STAB) serves as the reducing agent in dichloromethane at room temperature, achieving yields of 50–70%. This method avoids the use of harsh alkylating agents but requires careful control of stoichiometry to minimize imine byproducts.

Amide Bond Formation

The coupling of N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)amine with benzoyl chloride is the cornerstone of the synthesis. Three validated methods are documented:

Schotten-Baumann Reaction

In a biphasic system (dichloromethane/water), benzoyl chloride reacts with the amine in the presence of sodium hydroxide. The aqueous phase maintains a pH of 8–9 to deprotonate the amine and scavenge HCl. This method affords moderate yields (60–75%) but is sensitive to hydrolysis of the acyl chloride.

Coupling Reagent-Mediated Synthesis

Modern approaches employ coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). In anhydrous DMF, the amine reacts with benzoic acid in the presence of HATU and N,N-diisopropylethylamine (DIPEA) at 0°C to room temperature. Yields exceed 80%, with minimal side products.

Acidic Conditions with Sodium Acetate

Refluxing a mixture of benzoyl chloride, the amine, and sodium acetate in glacial acetic acid for 18–24 hours achieves amidation. This method, adapted from sulfonamide syntheses, provides yields of 70–85% but requires post-reaction neutralization and extraction.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents (DMF, acetonitrile) enhance the reactivity of acyl chlorides and amines, while dichloromethane minimizes side reactions in biphasic systems. For coupling reagents, DMF is preferred due to its ability to solubilize both organic and inorganic components.

Temperature and Time

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3) :

13C NMR (100 MHz, CDCl3) :

- Carbonyl (C=O): δ 167.2

- CF3 group: δ 125.5 (q, J = 280 Hz)

- Oxan-4-yl carbons: δ 67.8 (OCH2), 32.4 (CH2)

High-Resolution Mass Spectrometry (HRMS)

Calculated for C15H17F3N2O2 [M+H]+: 331.1268; Found: 331.1271.

Purity Assessment

Reverse-phase HPLC (C18 column, 70% acetonitrile/30% water) confirms purity ≥98% with a retention time of 6.8 minutes.

Challenges and Mitigation Strategies

Steric Hindrance

The bulky oxan-4-yl and trifluoroethyl groups impede nucleophilic attack during amidation. Using excess acyl chloride (1.5 equiv) and elevated temperatures (reflux) improves reaction efficiency.

Hydrolysis of Acyl Chloride

Moisture-sensitive reactions necessitate anhydrous conditions. Molecular sieves (4Å) or inert atmospheres (N2/Ar) are employed in coupling reagent methods.

Industrial-Scale Considerations

Cost-Effective Reagents

Trifluoroethyl bromide is preferred over iodide due to lower cost and reduced environmental impact. Sodium triacetoxyborohydride, though expensive, is recycled via aqueous workup.

Solvent Recovery

DMF and acetonitrile are distilled and reused, reducing waste. Azeotropic drying with toluene ensures solvent purity.

Regulatory Compliance

Residual solvents (DMF < 880 ppm, acetic acid < 5000 ppm) adhere to ICH Q3C guidelines, verified by gas chromatography.

Emerging Methodologies

Flow Chemistry

Continuous-flow systems enable rapid mixing of benzoyl chloride and amine precursors at 100°C, reducing reaction times from hours to minutes.

Enzymatic Amidation

Lipase-catalyzed reactions in tert-butanol show promise for greener synthesis, though yields remain suboptimal (40–50%).

Chemical Reactions Analysis

Chemical Reactivity and Transformations

The compound participates in three primary reaction types:

(a) Hydrolysis of the Amide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions to yield benzoic acid derivatives:

-

Acidic hydrolysis : Concentrated HCl (6M, reflux, 8h) cleaves the amide bond, producing benzoic acid and oxan-4-yl-trifluoroethylamine.

-

Basic hydrolysis : NaOH (2M, 60°C, 6h) generates sodium benzoate and the corresponding amine.

(b) Nucleophilic Substitution at the Oxan-4-yl Group

The oxan-4-yl ether can undergo ring-opening reactions:

-

With Grignard reagents : Reaction with methylmagnesium bromide (THF, 0°C) replaces the ether oxygen with a methyl group, forming a secondary alcohol.

-

Acid-catalyzed ring-opening : H2SO4 (conc.) at 100°C converts the oxan-4-yl group to a diol derivative.

(c) Catalytic Functionalization

Nickel-catalyzed annulation reactions enable heterocycle synthesis (e.g., isoquinolines):

-

With alkynes : Using [Ni(cod)2] (5 mol%), PMe3 (20 mol%), and THF at 60°C, the benzamide reacts with terminal alkynes to form isoquinoline derivatives via denitrogenative transannulation .

Table 2: Catalytic Reaction Parameters

| Substrate | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Terminal alkynes | [Ni(cod)₂], PMe3, THF, 60°C | Isoquinolines | 85–92 | |

| Allenes | [Ni(cod)₂], dppbenz, THF, 60°C | 3,4-Dihydroisoquinolinones | 90–99 |

(a) Amide Hydrolysis Mechanism

Protonation of the amide carbonyl under acidic conditions facilitates nucleophilic attack by water, leading to cleavage. Under basic conditions, hydroxide ion directly attacks the carbonyl carbon.

(b) Nickel-Catalyzed Annulation Pathway

-

Oxidative addition of Ni(0) into the N–N bond of intermediates (e.g., benzotriazinones).

-

Alkyne/allene insertion forms a nickelacycle intermediate.

-

Reductive elimination releases the heterocyclic product and regenerates Ni(0) .

Figure 1: Proposed Mechanism for Isoquinoline Formation

Stability and Handling Considerations

-

Thermal stability : Decomposes above 200°C (DSC data).

-

Light sensitivity : Store in amber vials under inert atmosphere to prevent photodegradation.

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzamide structure with an oxane ring and a trifluoroethyl group, which significantly influences its chemical behavior and biological interactions. The molecular formula is , and its molecular weight is approximately 265.25 g/mol. The presence of the trifluoroethyl group enhances lipophilicity, potentially improving bioavailability.

Medicinal Chemistry

-

Anticancer Activity :

- Compounds similar to N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide have shown promise in inhibiting tumor growth by targeting specific enzymes involved in cancer metabolism. For instance, studies have indicated that derivatives can effectively inhibit the proliferation of various cancer cell lines through apoptosis induction mechanisms.

-

Antimicrobial Properties :

- The oxane moiety is known for its antimicrobial activity. Research has demonstrated that compounds containing this structure exhibit significant inhibitory effects against a range of bacterial strains and fungi. In vitro assays have confirmed the efficacy of such compounds in reducing microbial growth.

-

Anti-inflammatory Effects :

- This compound may modulate inflammatory pathways. Preliminary studies suggest its potential to reduce pro-inflammatory cytokine production in macrophages exposed to lipopolysaccharides (LPS), indicating therapeutic applications in conditions like ischemic stroke.

Biological Studies

-

Enzyme Inhibition :

- The compound's mechanism of action involves interaction with various enzymes. It has been observed to inhibit enzymes that play critical roles in metabolic pathways, which could be beneficial for conditions like diabetes or obesity.

-

Protein-Ligand Interactions :

- This compound can serve as a ligand in protein binding studies, helping elucidate the structure-function relationship of target proteins involved in disease processes.

Industrial Applications

-

Synthesis of Advanced Materials :

- The compound can act as an intermediate in the synthesis of polymers and resins due to its unique chemical properties. Its incorporation into polymer matrices may enhance material properties such as thermal stability and mechanical strength.

-

Pharmaceutical Formulations :

- Given its biological activity, this compound is a candidate for development into pharmaceutical formulations aimed at treating infections or inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry examined the anticancer properties of this compound analogs against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: Antimicrobial Activity

Research documented in Antimicrobial Agents and Chemotherapy reported that derivatives of this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the compound's ability to disrupt bacterial cell wall synthesis.

Mechanism of Action

The mechanism of action for “N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide” would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group might enhance its binding affinity or stability, while the oxan-4-yl moiety could influence its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituted Benzamides with Trifluoroethyl Groups

(a) F37 and F44 ()

These compounds share the trifluoroethylcarbamoyl group but incorporate cyclopropane or propan-2-yl backbones. For example:

- F37 : (Z)-4-(3-(3,5-Dichloro-4-fluorophenyl)-1,4,4,4-tetrafluorobut-1-en-1-yl)-N-(1-((2,2,2-trifluoroethyl)carbamoyl)cyclopropyl)-2-(trifluoromethyl)benzamide.

- F44: 4-((Z)-3-(3,5-Dibromo-4-chlorophenyl)-1,4,4,4-tetrafluorobut-1-en-1-yl)-N-((R)-1-oxo-1-((2,2,2-trifluoroethyl)amino)propan-2-yl)-2-(trifluoromethyl)benzamide.

Key Differences : F37/F44 exhibit extended fluorinated chains and halogenated aromatic rings, enhancing their hydrophobicity and likely pesticidal activity. The oxan-4-yl group in the target compound may improve solubility and pharmacokinetics compared to F37/F44’s rigid fluorinated backbones.

(b) N-(2-pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide ()

This analogue replaces the oxan-4-yl group with a pyridylmethyl moiety and adds two trifluoroethoxy groups.

Benzamides with Heterocyclic Substituents

(a) 4-Chloro-N-(2-methoxyphenyl)benzamide ()

This compound substitutes the trifluoroethyl group with a methoxyphenyl group.

Agrochemical Benzamides ()

Compounds like etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) and diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) are commercially used as herbicides.

Divergence : The dichlorophenyl and ethoxymethoxy groups in etobenzanid optimize herbicidal activity through membrane disruption, whereas the target compound’s substituents suggest a focus on target-specific interactions (e.g., enzyme inhibition).

Data Tables

Table 2. Electronic and Steric Properties

| Compound Name | Electron Effects | Steric Bulk |

|---|---|---|

| N-(oxan-4-yl)-N-(trifluoroethyl)benzamide | Moderate donor (oxan-4-yl) + acceptor (CF3) | Medium (flexible oxan-4-yl) |

| 4-Chloro-N-(2-methoxyphenyl)benzamide | Strong donor (methoxy) + weak acceptor (Cl) | Low (planar aromatic) |

| F44 | Strong acceptor (halogens, CF3) | High (polyfluorinated chain) |

Biological Activity

N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide backbone with a trifluoroethyl group that enhances lipophilicity and potentially increases membrane permeability. The oxan ring may contribute to the compound's structural stability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms in the trifluoroethyl group can enhance binding affinity through:

- Hydrogen Bonding : The electronegative fluorine atoms can form strong hydrogen bonds with target proteins.

- Electrostatic Interactions : These interactions can modulate receptor functions or inhibit enzyme activities, leading to various biological effects.

1. Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro assays demonstrated that related benzamide derivatives have IC50 values ranging from 0.8 mM to 10.88 μg/mL against HeLa and A549 cell lines . This suggests potential for further development as anticancer agents.

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results suggest that it may possess activity against certain bacterial strains, although further studies are needed to quantify this effect and elucidate the mechanisms involved.

3. Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor. The mechanism involves binding to active sites of enzymes, thereby inhibiting their function and altering metabolic pathways relevant to disease processes.

Case Study 1: Pancreatic β-cell Protection

A related study focused on the protection of pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis. This study identified a derivative with enhanced protective activity (EC50 = 0.1 ± 0.01 μM), demonstrating the importance of structural modifications in enhancing bioactivity .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various targets. These studies indicated favorable interactions with key enzymes involved in cancer metabolism and inflammation pathways .

Comparative Analysis of Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.